molecular formula C21H15Br2O5S- B11708151 2-[(3-bromo-4-hydroxy-5-methylphenyl)[(1E)-3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzene-1-sulfonate

2-[(3-bromo-4-hydroxy-5-methylphenyl)[(1E)-3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzene-1-sulfonate

Cat. No.: B11708151
M. Wt: 539.2 g/mol
InChI Key: HJZFRHKAXRLQSG-XMHGGMMESA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-bromo-4-hydroxy-5-methylphenyl)[(1E)-3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzene-1-sulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple bromine atoms, hydroxyl groups, and sulfonate groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-bromo-4-hydroxy-5-methylphenyl)[(1E)-3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzene-1-sulfonate involves several steps, including bromination, hydroxylation, and sulfonation. The reaction conditions typically require the use of strong acids, bases, and oxidizing agents. The process begins with the bromination of the starting material, followed by hydroxylation to introduce the hydroxyl groups. Finally, sulfonation is carried out to attach the sulfonate group to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process. Safety measures are crucial due to the use of hazardous chemicals and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(3-bromo-4-hydroxy-5-methylphenyl)[(1E)-3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzene-1-sulfonate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The bromine atoms can be reduced to form hydrogenated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

2-[(3-bromo-4-hydroxy-5-methylphenyl)[(1E)-3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzene-1-sulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(3-bromo-4-hydroxy-5-methylphenyl)[(1E)-3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-bromo-4-hydroxyphenyl)[(1E)-3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzene-1-sulfonate
  • 2-[(3-chloro-4-hydroxy-5-methylphenyl)[(1E)-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzene-1-sulfonate

Uniqueness

The uniqueness of 2-[(3-bromo-4-hydroxy-5-methylphenyl)[(1E)-3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzene-1-sulfonate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple bromine atoms and sulfonate groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C21H15Br2O5S-

Molecular Weight

539.2 g/mol

IUPAC Name

2-[(E)-(3-bromo-4-hydroxy-5-methylphenyl)-(3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate

InChI

InChI=1S/C21H16Br2O5S/c1-11-7-13(9-16(22)20(11)24)19(14-8-12(2)21(25)17(23)10-14)15-5-3-4-6-18(15)29(26,27)28/h3-10,24H,1-2H3,(H,26,27,28)/p-1/b19-14+

InChI Key

HJZFRHKAXRLQSG-XMHGGMMESA-M

Isomeric SMILES

CC1=CC(=CC(=C1O)Br)/C(=C\2/C=C(C(=O)C(=C2)Br)C)/C3=CC=CC=C3S(=O)(=O)[O-]

Canonical SMILES

CC1=CC(=CC(=C1O)Br)C(=C2C=C(C(=O)C(=C2)Br)C)C3=CC=CC=C3S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.